![molecular formula C11H10F3NO2S B2362903 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid CAS No. 342406-21-7](/img/structure/B2362903.png)

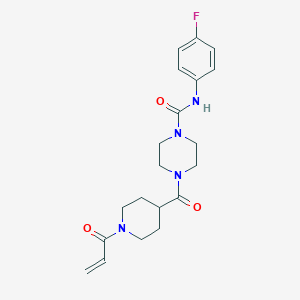

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Trifluoromethyl groups (-CF3) are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylphenyl compounds can be synthesized using various methods. For instance, 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(Trifluoromethyl)phenylacetic acid, consists of a phenyl ring with a trifluoromethyl group (-CF3) attached, along with an acetic acid functional group .Scientific Research Applications

Anticancer Activity : Tetra-substituted phthalocyanines bearing thiazolidine derivatives, including 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid, have been synthesized and tested for anticancer activity on different cancer cell lines. These compounds showed significant effects on the cell cycle and apoptosis in cancer cells (Bilgiçli et al., 2021).

Synthesis and Material Studies : There has been research on the synthesis of thiazolidine-4-one carboxylic acid derivatives, demonstrating the versatility of these compounds in material science. The synthesis processes often involve complex reactions and the formation of various derivatives (Han Shi-qing, 2009).

Biochemical Analysis and Spectrometry : Studies have been conducted on the mass spectrometric behavior of 2-aryl-thiazolidine-4-carboxylic acids, offering insights into their chemical structures and potential applications in analytical chemistry (Szabó et al., 1996).

Antioxidant Potential : The synthesis of (4R)-thiazolidine carboxylic acid and its evaluation for antioxidant potential highlight the relevance of these compounds in studies related to oxidative stress and potential therapeutic applications (Begum et al., 2020).

Antibiofilm Activity : Novel 2-arylimino-3-aryl-thiazolidine-4-ones, designed and synthesized for antibiofilm activity, have shown promise against bacterial biofilms, particularly against Staphylococcus epidermidis. This indicates potential applications in addressing bacterial resistance and infection control (Pan et al., 2010).

properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJJREXUFWLWRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2362820.png)

![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362821.png)

![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)